molecular formula C19H13BrN2O5S2 B3019211 (E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide CAS No. 622356-44-9

(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide

Cat. No. B3019211
CAS RN: 622356-44-9
M. Wt: 493.35
InChI Key: JDVIOQPBRGJDTK-WOJGMQOQSA-N
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Description

The compound "(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide" is a novel chemical entity that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. The structure of this compound suggests that it may have potential applications in these areas due to the presence of the sulfonamide group and the bromophenyl moiety.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been described in the literature. For instance, the synthesis of 4-arylsulfonylthiophene- and furan-2-sulfonamides involves the preparation from 3-arylsulfonyl heterocycles through a process of chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride . Although the specific synthesis of the compound is not detailed, it is likely that similar synthetic routes could be employed, with modifications to introduce the cyanovinyl group and the bromophenyl moiety at the appropriate steps in the synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound under analysis, the furan ring provides an additional site for chemical modification, which can influence the compound's reactivity and interaction with biological targets. The presence of the bromophenyl group suggests potential for further derivatization, as bromine is a good leaving group that can be substituted with other nucleophiles.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The bromomethyl analogues of these compounds are precursors to amine derivatives, which can be obtained through nucleophilic substitution reactions . The presence of the bromophenyl group in the compound suggests that it could undergo similar reactions, potentially leading to a wide array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and photoluminescence. For example, the study of novel 4-(2-methylacetamide)benzenesulfonamide derivatives revealed insights into their physicochemical properties through various analytical techniques, including NMR, LC-MS-MS, UV-Vis, FTIR, and photoluminescence . These techniques could also be applied to the compound to determine its properties and potential applications.

properties

IUPAC Name

4-[5-[(E)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5S2/c20-14-3-8-16(9-4-14)28(23,24)18(12-21)11-15-5-10-19(27-15)13-1-6-17(7-2-13)29(22,25)26/h1-11H,(H2,22,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIOQPBRGJDTK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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